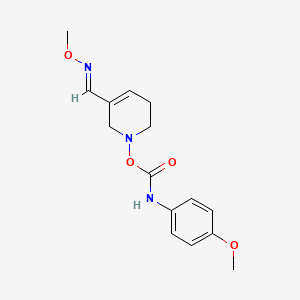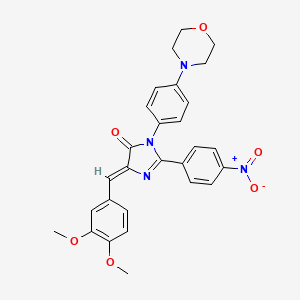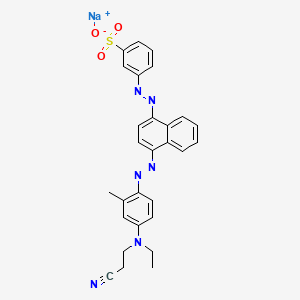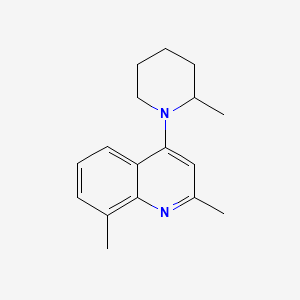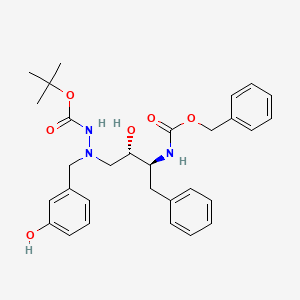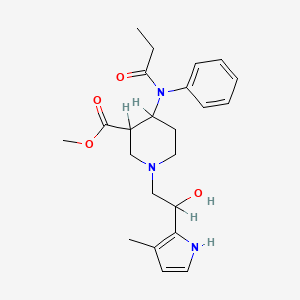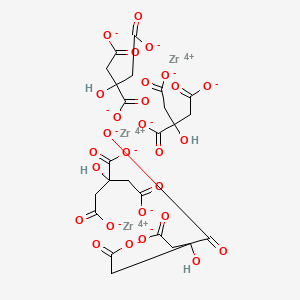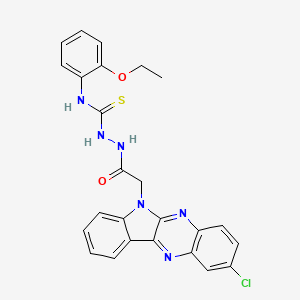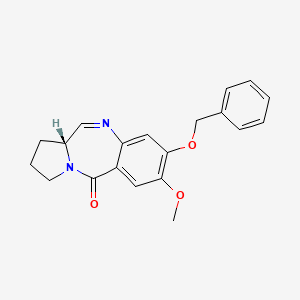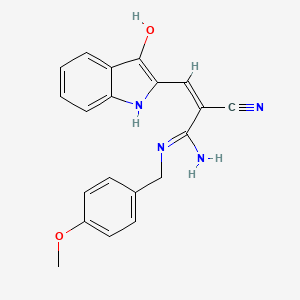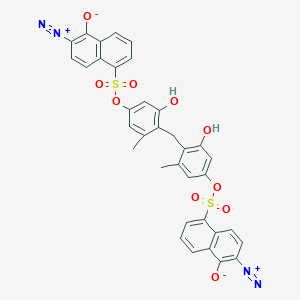
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound with the molecular formula C35H24N4O10S2 and a molecular weight of 724.70 g/mol. This compound is known for its unique structure, which includes multiple diazo groups and sulfonate functionalities, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) typically involves the reaction of methylenebis(3-hydroxy-5-methyl-4,1-phenylene) with diazonium salts derived from 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid. The reaction is carried out under acidic conditions to ensure the stability of the diazonium groups. The process requires careful control of temperature and pH to prevent decomposition of the diazonium intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization reactions, where the diazonium salts are prepared in situ and immediately reacted with the phenolic compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazo groups to amines.
Substitution: The diazo groups can participate in electrophilic substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like copper or palladium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azo compounds.
Applications De Recherche Scientifique
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo dyes and other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene): A precursor in the synthesis of the target compound.
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid: A key reagent used in the diazotization reaction.
Uniqueness
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its multiple diazo groups and sulfonate functionalities, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields of research and industry.
Propriétés
Numéro CAS |
69039-70-9 |
|---|---|
Formule moléculaire |
C35H24N4O10S2 |
Poids moléculaire |
724.7 g/mol |
Nom IUPAC |
2-diazonio-5-[4-[[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-2-hydroxy-6-methylphenyl]methyl]-3-hydroxy-5-methylphenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C35H24N4O10S2/c1-18-13-20(48-50(44,45)32-7-3-5-24-22(32)9-11-28(38-36)34(24)42)15-30(40)26(18)17-27-19(2)14-21(16-31(27)41)49-51(46,47)33-8-4-6-25-23(33)10-12-29(39-37)35(25)43/h3-16H,17H2,1-2H3,(H2-2,40,41,42,43) |
Clé InChI |
MQERJMHRDXXGOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O)O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


